2-[[2-(3-Methylphenyl)quinazolin-4-yl]amino]ethanol
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Overview
Description
2-[[2-(3-Methylphenyl)quinazolin-4-yl]amino]ethanol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3-Methylphenyl)quinazolin-4-yl]amino]ethanol typically involves the condensation of 2-aminobenzamide with 3-methylbenzaldehyde, followed by cyclization and subsequent reaction with ethanolamine . The reaction conditions often include the use of catalysts such as acetic acid and heating under reflux to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(3-Methylphenyl)quinazolin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anti-cancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[2-(3-Methylphenyl)quinazolin-4-yl]amino]ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Known for its anti-cancer properties.
4-Aminoquinazoline: Studied for its antimicrobial activity.
2-Methylquinazoline: Investigated for its anti-inflammatory effects.
Uniqueness
2-[[2-(3-Methylphenyl)quinazolin-4-yl]amino]ethanol stands out due to its unique combination of a quinazoline core with a 3-methylphenyl group and an ethanolamine moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-(3-methylphenyl)quinazolin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-4-6-13(11-12)16-19-15-8-3-2-7-14(15)17(20-16)18-9-10-21/h2-8,11,21H,9-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBPQIVRZRPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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